molecular formula C6H10ClN3 B2601645 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1609403-34-0

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2601645
CAS No.: 1609403-34-0
M. Wt: 159.62
InChI Key: CIJSJVDWQDWFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C6H9N3.ClH . It has a molecular weight of 159.62 .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, such as “this compound”, can be achieved through triflic anhydride activation followed by microwave-induced cyclodehydration . This process enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3.ClH/c1-9-4-7-8-6 (9)5-2-3-5;/h4-5H,2-3H2,1H3;1H . This indicates that the compound consists of a 1,2,4-triazole ring with a methyl group at the 4-position and a cyclopropyl group at the 3-position .


Chemical Reactions Analysis

The 1,2,4-triazole moiety in “this compound” is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that the compound can participate in various chemical reactions involving C-H bond activation .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Crystal and Molecular Structure Analysis

One of the significant applications of triazole derivatives, including those similar to 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, is in the field of crystallography and molecular structure analysis. The study by Boechat et al. (2010) elaborates on the crystal and molecular structures of two triazole derivatives. The research highlights how molecular structures like triazole rings can demonstrate delocalization of π-electron density, impacting the molecule's electronic characteristics and structural stability. This has implications in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Boechat et al., 2010).

Corrosion Inhibition

Triazole derivatives are noted for their efficacy in corrosion inhibition, particularly on metal surfaces. Bentiss et al. (2007) explored the use of triazole derivatives for protecting mild steel in acidic environments. The study demonstrates the potential of these compounds to significantly mitigate corrosion, which is crucial in industrial applications to enhance the longevity and durability of metal structures (Bentiss et al., 2007).

Antioxidative and Antimicrobial Activities

The synthesis of novel triazole derivatives and their biological applications, particularly in antioxidative and antimicrobial activities, was investigated by Yildirim (2020). The research underscores the significance of triazole compounds in pharmaceutical and biomedical fields, suggesting that these compounds can serve as potent agents in treating infections and managing oxidative stress-related conditions (Yildirim, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

3-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-4-7-8-6(9)5-2-3-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJSJVDWQDWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.